5-[3-(Hydroxymethyl)morpholin-4-yl]thiophene-2-carbaldehyde 5-[3-(Hydroxymethyl)morpholin-4-yl]thiophene-2-carbaldehyde
Brand Name: Vulcanchem
CAS No.:
VCID: VC17682240
InChI: InChI=1S/C10H13NO3S/c12-5-8-7-14-4-3-11(8)10-2-1-9(6-13)15-10/h1-2,6,8,12H,3-5,7H2
SMILES:
Molecular Formula: C10H13NO3S
Molecular Weight: 227.28 g/mol

5-[3-(Hydroxymethyl)morpholin-4-yl]thiophene-2-carbaldehyde

CAS No.:

Cat. No.: VC17682240

Molecular Formula: C10H13NO3S

Molecular Weight: 227.28 g/mol

* For research use only. Not for human or veterinary use.

5-[3-(Hydroxymethyl)morpholin-4-yl]thiophene-2-carbaldehyde -

Specification

Molecular Formula C10H13NO3S
Molecular Weight 227.28 g/mol
IUPAC Name 5-[3-(hydroxymethyl)morpholin-4-yl]thiophene-2-carbaldehyde
Standard InChI InChI=1S/C10H13NO3S/c12-5-8-7-14-4-3-11(8)10-2-1-9(6-13)15-10/h1-2,6,8,12H,3-5,7H2
Standard InChI Key YXDXRSXTSMHPQG-UHFFFAOYSA-N
Canonical SMILES C1COCC(N1C2=CC=C(S2)C=O)CO

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a thiophene ring substituted at the 2-position with an aldehyde group and at the 5-position with a 3-(hydroxymethyl)morpholine moiety. The morpholine ring adopts a chair conformation, with the hydroxymethyl group (-CH2_2OH) providing a polar substituent that enhances solubility in protic solvents . The aldehyde group at the thiophene 2-position introduces electrophilic reactivity, making the compound amenable to nucleophilic additions or condensations.

The SMILES notation O=Cc1ccc(N2CCOCC2CO)s1\text{O=Cc1ccc(N2CCOCC2CO)s1} and InChIKey LBSQOILPIRPJEC-UHFFFAOYSA-N\text{LBSQOILPIRPJEC-UHFFFAOYSA-N} provide unambiguous representations of its connectivity. X-ray crystallography data remain unavailable, but computational models predict planar geometry for the thiophene core and axial orientation for the hydroxymethyl group on the morpholine ring.

Physicochemical Characteristics

Table 1 summarizes key physicochemical parameters derived from experimental and computational studies:

Table 1: Physicochemical Properties of 5-[3-(Hydroxymethyl)morpholin-4-yl]thiophene-2-carbaldehyde

PropertyValue/DescriptionSource
Molecular FormulaC10H13NO3S\text{C}_{10}\text{H}_{13}\text{NO}_{3}\text{S}
Molecular Weight227.28 g/mol
DensityNot experimentally determined
Melting PointNot reported
Boiling PointNot reported
LogP (Predicted)0.89 (Moderate hydrophilicity)
Aqueous Solubility>10 mg/mL (Estimated)

The absence of melting/boiling point data in open literature suggests stability challenges under thermal analysis conditions. Computational solubility predictions align with its polar functional groups, indicating compatibility with dimethyl sulfoxide (DMSO) and aqueous-organic mixtures.

Synthetic Methodologies

Patent-Based Synthesis Routes

A 2004 patent (WO2004060887A1) discloses a multi-step synthesis pathway for structurally related thiophene-morpholine hybrids, providing insights into plausible strategies for synthesizing 5-[3-(hydroxymethyl)morpholin-4-yl]thiophene-2-carbaldehyde:

  • Thiophene Core Functionalization:
    5-Chlorothiophene-2-carbonyl chloride undergoes nucleophilic acyl substitution with (2S)-3-amino-propane-1,2-diol hydrochloride in a biphasic system (2-methyltetrahydrofuran/NaHCO3_3), yielding an intermediate amide .

  • Morpholine Ring Construction:
    Cyclization of the diol-amide intermediate with 4-(4-aminophenyl)-3-morpholinone in the presence of N,N\text{N,N}-carbonyldiimidazole (CDI) facilitates morpholine ring formation. Reaction conditions critical to avoiding racemization include:

    • Temperature: 75–85°C

    • Solvent: Toluene/1-methyl-2-pyrrolidone mixture

    • CDI stoichiometry: 1.1–1.3 equivalents

  • Aldehyde Introduction:
    While the patent focuses on carboxamide derivatives, analogous oxidation or deprotection steps could introduce the 2-carbaldehyde group. For example, MnO2_2-mediated oxidation of a hydroxymethyl precursor or acidic hydrolysis of an acetal-protected aldehyde might be employed.

Challenges in Scale-Up

Key technical hurdles identified in related syntheses include:

  • Racemization Risk: The (S)-configured diol intermediate shows propensity for racemization at temperatures >100°C, necessitating strict thermal control .

  • Byproduct Management: Triphenylphosphine oxide and hydrazide byproducts from Mitsunobu reactions complicate purification, reducing atom economy to <40% in early routes .

  • Protective Group Strategy: Earlier approaches required phthalimide protection/deprotection cycles, which the patent route eliminates through direct coupling of stable intermediates .

Reactivity and Derivative Synthesis

Aldehyde-Driven Transformations

The 2-carbaldehyde group serves as a versatile handle for further functionalization:

  • Condensation Reactions:
    Reactivity with primary amines (e.g., hydrazines, arylhydrazines) can yield Schiff bases or hydrazones, useful as ligands in coordination chemistry or protease inhibitors.

  • Nucleophilic Additions:
    Grignard reagents or organozinc species add to the aldehyde, enabling carbon-carbon bond formation. For instance, reaction with methylmagnesium bromide would produce a secondary alcohol derivative.

  • Reductive Amination:
    Coupling the aldehyde with amines under hydrogenation conditions generates secondary amines, a common strategy in drug candidate optimization.

Morpholine Modifications

The hydroxymethyl group on the morpholine ring permits additional derivatization:

  • Esterification/Acylation:
    Treatment with acetyl chloride or anhydrides converts the -CH2_2OH group to esters, modulating lipophilicity.

  • Ether Formation: Williamson synthesis with alkyl halides introduces ether linkages, potentially enhancing blood-brain barrier penetration in CNS-targeted agents.

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